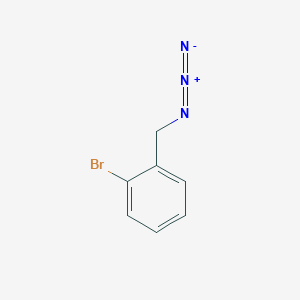

1-(Azidomethyl)-2-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-2-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTIJSCAOJIGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562164 | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-87-9 | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Azidomethyl)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this in-depth technical guide on 1-(azidomethyl)-2-bromobenzene, a versatile though not widely cataloged bifunctional molecule with significant potential in synthetic chemistry and drug discovery. This document, designed for the discerning scientific audience, moves beyond a simple recitation of facts. Instead, it offers a holistic understanding of the compound, grounded in the principles of organic chemistry and guided by practical, field-tested insights. As your Senior Application Scientist, my objective is to provide a trustworthy and authoritative resource that not only outlines protocols but also explains the underlying rationale, enabling you to harness the full synthetic potential of this valuable chemical entity.

Molecular Overview and Physicochemical Properties

This compound (CAS Number 1190311-18-2) is an aromatic compound featuring both a reactive azidomethyl group and a bromine atom on a benzene ring. This unique substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly through sequential and chemoselective reactions.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale/Comments |

| Molecular Formula | C₇H₆BrN₃ | Derived from the chemical structure. |

| Molecular Weight | 212.05 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Similar to other benzyl azides.[1] |

| Boiling Point | > 200 °C (decomposes) | Organic azides can be thermally unstable and should not be distilled at atmospheric pressure.[2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, diethyl ether). Insoluble in water. | Typical for organic compounds of this nature. |

| Stability | Potentially explosive, sensitive to heat, shock, and light.[3][4] | The presence of the azide group necessitates careful handling. |

Synthesis of this compound: A Practical Protocol

The most direct and reliable method for the synthesis of this compound is through the nucleophilic substitution of 2-bromobenzyl bromide with an azide salt. This is a classic Sₙ2 reaction where the azide anion displaces the bromide ion.[5]

Reaction Mechanism

The reaction proceeds via a concerted, one-step mechanism. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide. The bromide ion, a good leaving group, is displaced, resulting in the formation of this compound.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl azides.[1][6]

Materials:

-

2-Bromobenzyl bromide (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzyl bromide in DMSO.

-

Carefully add sodium azide to the solution in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture to quench the reaction. Caution: This may be exothermic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield this compound, likely as a clear oil.[1]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its bifunctional nature, which opens up a plethora of synthetic possibilities.

"Click Chemistry" and Bioconjugation

The azidomethyl group is a key player in the realm of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with a terminal alkyne.[6] The resulting triazole moiety is a highly sought-after scaffold in medicinal chemistry due to its metabolic stability and ability to act as an amide bond isostere.[7]

Caption: CuAAC reaction of this compound with a terminal alkyne.

Orthogonal Functionalization

The presence of both an azidomethyl group and a bromo group allows for orthogonal functionalization. The azide can participate in click reactions, while the less reactive aryl bromide can be used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the sequential introduction of different molecular fragments, facilitating the synthesis of complex molecular architectures.

Safety and Handling

Organic azides are energetic compounds and must be handled with extreme caution.[3]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Handle the compound in a well-ventilated fume hood.[9]

-

Avoid Heat, Shock, and Light: Organic azides can be sensitive to heat, shock, and light, which can lead to explosive decomposition.[4] Store in a cool, dark place.[2]

-

Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and certain metals.[9] Do not use metal spatulas for handling.[10]

-

Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of through a certified chemical waste program.[10] Never pour azide solutions down the drain.[9]

Characterization and Analytical Data

While specific experimental spectra for this compound are not available, the following are the expected characteristic signals based on analogous compounds.[1][11]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), Benzylic protons (singlet, ~4.4 ppm). |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), Benzylic carbon (~55 ppm). |

| IR | Strong, sharp azide stretch (~2100 cm⁻¹), C-H aromatic and aliphatic stretches, C=C aromatic stretches. |

| Mass Spec (EI) | Molecular ion peak (m/z = 211/213 for Br isotopes), Loss of N₂ (m/z = 183/185). |

Conclusion

This compound is a promising, albeit under-documented, synthetic building block. Its bifunctional nature allows for a range of chemoselective transformations, making it a valuable tool for the construction of complex molecules in drug discovery and materials science. The synthetic route via nucleophilic substitution of 2-bromobenzyl bromide is straightforward and efficient. However, the energetic nature of the azide functional group necessitates strict adherence to safety protocols. This guide provides a solid foundation for researchers to safely and effectively utilize this versatile compound in their synthetic endeavors.

References

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.

- University College Dublin. (2018, April 1).

- University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. ehs.ucsb.edu.

- University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. chemistry.unm.edu.

- University of Victoria. (2022, May 18). Azides. uvic.ca.

- BenchChem. Benzyl Azide: A Versatile Building Block for Modern Medicinal Chemistry. benchchem.com.

- BenchChem. Benzyl Azide: A Technical Guide for Researchers. benchchem.com.

- Frinton Labor

- Royal Society of Chemistry. (2024, January 14).

- ChemSpider.

- BenchChem.

- BenchChem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. benchchem.com.

- Sigma-Aldrich. 1-Azido-2-bromobenzene solution. sigmaaldrich.com.

- BenchChem. 1-(Azidomethyl)-4-ethenylbenzene | 111965-73-2. benchchem.com.

- Royal Society of Chemistry.

- PubChem. 1-(2-Azidoethyl)-2-bromobenzene. pubchem.ncbi.nlm.nih.gov.

- Alfa Chemistry. Synthesis of Bromobenzene. alfa-chemistry.com.

- National Center for Biotechnology Information.

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

- PubChem. 1-(Azidomethyl)-2-fluorobenzene. pubchem.ncbi.nlm.nih.gov.

- ResearchGate. Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.

- NIST. Benzene, (azidomethyl)-. webbook.nist.gov.

- Sigma-Aldrich. 2-Bromobenzyl bromide. sigmaaldrich.com.

- NIST. Benzene, 1-bromo-2-methyl-. webbook.nist.gov.

- NIST. Benzene, 1-(bromomethyl)-2-methyl-. webbook.nist.gov.

- PubChem. 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene. pubchem.ncbi.nlm.nih.gov.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. ucd.ie [ucd.ie]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. uvic.ca [uvic.ca]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-(Azidomethyl)-2-bromobenzene

Abstract

1-(Azidomethyl)-2-bromobenzene is a valuable bifunctional organic building block, integrating a reactive azide moiety and a synthetically versatile aryl bromide. This combination makes it a crucial intermediate for the construction of complex nitrogen-containing heterocycles and for derivatization via cross-coupling reactions. This guide provides a comprehensive overview of the most reliable and efficient synthesis of this compound, focusing on the nucleophilic substitution pathway from 2-bromobenzyl bromide. We delve into the causal factors influencing experimental design, present a detailed and validated protocol, and discuss critical safety considerations for handling the energetic azide group. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-tested insights.

Introduction and Strategic Overview

The synthesis of functionalized aromatic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as an exemplary scaffold, offering two distinct and orthogonal reactive sites. The azidomethyl group is a precursor to primary amines via Staudinger reduction and a key participant in Huisgen 1,3-dipolar cycloadditions, the foundation of "click chemistry"[1]. The 2-bromophenyl moiety is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The most direct and widely adopted strategy for synthesizing this target molecule is the nucleophilic substitution of a benzylic halide with an azide salt. This approach is favored for its high efficiency, operational simplicity, and use of readily available starting materials[1].

Core Synthetic Rationale:

The primary synthetic disconnection leads back to 2-bromobenzyl bromide and an azide source, typically sodium azide (NaN₃). The benzylic position of 2-bromobenzyl bromide is highly activated towards Sₙ2 displacement due to the electron-withdrawing nature of the adjacent aromatic ring and the excellent leaving group ability of bromide.

Mechanistic Considerations: The Sₙ2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon. This attack occurs from the backside relative to the carbon-bromine bond, leading to a concerted displacement of the bromide leaving group.

The choice of solvent is critical. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thereby accelerating the reaction rate. Protic solvents are avoided as they can solvate the azide anion through hydrogen bonding, reducing its nucleophilicity.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from commercially available 2-bromobenzyl bromide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 3433-80-5 | Corrosive solid, lachrymator.[2][3] |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Acutely toxic, can form explosive heavy metal azides. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |

| Saturated NaCl solution | NaCl(aq) | - | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzyl bromide (5.00 g, 20.0 mmol, 1.0 equiv.) in 40 mL of anhydrous DMF.

-

Addition of Azide: To this solution, carefully add sodium azide (1.56 g, 24.0 mmol, 1.2 equiv.). Causality: A slight excess of sodium azide is used to ensure the complete consumption of the starting material and drive the reaction to completion according to Le Châtelier's principle.

-

Reaction Conditions: Stir the resulting suspension at room temperature (approx. 25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-bromobenzyl bromide) is significantly less polar than the product.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: Diethyl ether is chosen for its ability to dissolve the organic product while being immiscible with the aqueous phase, allowing for efficient separation from the DMF and inorganic salts.

-

Washing: Wash the combined organic layers with saturated NaCl solution (2 x 50 mL). Causality: The brine wash helps to remove residual DMF and water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively, as the product is an organic azide.

-

Purification: The resulting crude oil is typically of high purity (>95%) and can be used directly for many applications. If further purification is required, flash column chromatography on silica gel (eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate) will yield the pure product as a colorless oil.

Safety and Handling of Azides

CRITICAL: Organic azides are energetic compounds and can be explosive, particularly when subjected to heat, shock, or friction.[4] Sodium azide is highly toxic and can react with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[4][5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[6][7]

-

Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood.[5][7] The use of a blast shield is strongly recommended, especially during the first-time synthesis or when scaling up.[5][6]

-

Handling Precautions:

-

Use plastic or ceramic spatulas; avoid contact with metals which can form shock-sensitive heavy metal azides.[4][6][7]

-

Do not use ground glass joints, as friction can be an ignition source.[5][6]

-

Avoid using halogenated solvents like dichloromethane, which can form extremely unstable diazidomethane.[4]

-

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[6] Never mix azide waste with acidic waste streams.[4]

Stability Assessment of this compound

The stability of organic azides can be estimated using empirical rules.

-

Carbon-to-Nitrogen Ratio: The product has 7 carbon atoms and 3 nitrogen atoms (C/N ratio > 1), which generally suggests moderate stability.[4]

-

Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide). The molecule satisfies this criterion, indicating it can be handled with appropriate precautions.[4]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H), ~7.1 (d, 1H), ~4.5 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~135, ~133, ~130, ~129, ~128, ~124, ~53. |

| IR Spectroscopy (neat, cm⁻¹) | Strong, sharp absorbance at ~2100 cm⁻¹ characteristic of the azide (N=N=N) asymmetric stretch. |

| Mass Spectrometry (ESI-MS) | Calculated for C₇H₆BrN₃: 210.97 g/mol . Found: m/z = 211.97 [M+H]⁺ (or other relevant adducts). |

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via nucleophilic substitution of 2-bromobenzyl bromide with sodium azide is a robust and high-yielding procedure. The key to success lies in the judicious choice of a polar aprotic solvent to maximize nucleophilicity and strict adherence to safety protocols for handling azide compounds. This guide provides the necessary framework for researchers to confidently and safely prepare this versatile chemical intermediate for applications in drug discovery, chemical biology, and materials science.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides Safe Work Procedure. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

PrepChem.com. Preparation of 2-bromobenzyl bromide. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. Retrieved from [Link]

-

CF Plus Chemicals. Azidomethyl-4-bromomethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. 4-(Azidomethyl)-2-bromo-1-(fluoromethyl)benzene. PubChem Compound Summary. Retrieved from [Link]

-

National Center for Biotechnology Information. 1-(Azidomethyl)-2-fluorobenzene. PubChem Compound Summary. Retrieved from [Link]

-

ResearchGate. (2009, March). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Benzene, (azidomethyl)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Bromobenzyl bromide. PubChem Compound Summary for CID 76965. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromobenzyl bromide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. uvic.ca [uvic.ca]

- 7. artscimedia.case.edu [artscimedia.case.edu]

A Technical Guide to the Spectroscopic Characterization of 1-(Azidomethyl)-2-bromobenzene

This document provides an in-depth technical guide on the spectroscopic characterization of the synthetic intermediate, 1-(azidomethyl)-2-bromobenzene. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes predictive data with established analytical principles to offer a comprehensive reference for the structural elucidation of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents expected data based on the analysis of analogous structures and foundational spectroscopic theory.

Introduction and Molecular Overview

This compound (C₇H₆BrN₃) is a bifunctional organic molecule featuring a brominated aromatic ring and a reactive azidomethyl group. The strategic placement of the bromo and azidomethyl substituents makes it a potentially valuable building block in medicinal chemistry and materials science. The azide moiety serves as a versatile handle for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, enabling the efficient formation of triazole linkages.[1] The bromine atom offers a site for further functionalization through various cross-coupling reactions.

Accurate structural confirmation is paramount for its use in subsequent synthetic steps. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Structure of this compound.

Synthesis and Sample Preparation Protocol

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis

Materials:

-

2-Bromobenzyl bromide (C₇H₆Br₂)[2]

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromobenzyl bromide (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The following data are predicted based on established chemical shift principles and data from analogous compounds.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons. The ortho-substitution pattern will result in a complex multiplet for the aromatic region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d | 1H | Ar-H (ortho to Br) |

| ~ 7.35 - 7.20 | m | 3H | Ar-H |

| ~ 4.45 | s | 2H | -CH₂-N₃ |

-

Expert Interpretation: The singlet at approximately 4.45 ppm is highly characteristic of the benzylic protons adjacent to the azide group. The aromatic region will show four distinct protons. Due to the influence of both the bromo and azidomethyl groups, the signals are expected to be shifted downfield and exhibit complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | Ar-C (quaternary, C-CH₂N₃) |

| ~ 133.0 | Ar-CH |

| ~ 130.0 | Ar-CH |

| ~ 129.5 | Ar-CH |

| ~ 127.8 | Ar-CH |

| ~ 122.5 | Ar-C (quaternary, C-Br) |

| ~ 53.0 | -CH₂-N₃ |

-

Expert Interpretation: The signal around 53.0 ppm is characteristic of the benzylic carbon attached to the azide. The presence of six distinct aromatic signals is expected due to the unsymmetrical substitution pattern, with two quaternary carbon signals (one attached to bromine and one to the azidomethyl group) appearing at predictable chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound will be the strong, sharp absorption band of the azide group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the purified liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2100 | Strong, Sharp | Azide (N₃) asymmetric stretch |

| ~ 1590, 1470, 1440 | Medium | Aromatic C=C ring stretch |

| ~ 1250 | Medium | -CH₂-N₃ symmetric stretch |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

| ~ 650 | Medium | C-Br stretch |

-

Expert Interpretation: The definitive peak for confirming the presence of the azide group is the very strong and sharp absorption at approximately 2100 cm⁻¹.[1][6] This band is often one of the most intense in the spectrum and is located in a region that is typically free from other absorptions. The strong band around 750 cm⁻¹ is indicative of the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

Experimental Protocol: Mass Spectrometry

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 211 / 213 | High | Molecular Ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) |

| 183 / 185 | Moderate | [M - N₂]⁺, loss of nitrogen gas from the molecular ion |

| 170 / 172 | Low | [M - N₃]⁺, corresponds to the 2-bromobenzyl cation |

| 104 | Moderate | [C₇H₆N]⁺, further fragmentation |

| 91 | High | [C₇H₇]⁺, tropylium ion, a common fragment in benzyl compounds |

| 77 | Moderate | [C₆H₅]⁺, phenyl cation |

-

Expert Interpretation: A key feature in the mass spectrum will be the presence of a pair of peaks for bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity (the isotopic signature of bromine, ⁷⁹Br and ⁸¹Br).[7] The molecular ion peak should appear as a doublet at m/z 211 and 213. A significant fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 183/185.[8] The formation of the tropylium ion (m/z 91) is a characteristic fragmentation for benzylic compounds.[9]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. By following the detailed protocols and comparing experimental results with the predicted data tables provided in this guide, researchers can confidently verify the identity and purity of this versatile chemical intermediate. The key identifying features are the characteristic benzylic proton signal in ¹H NMR, the strong azide stretch in the IR spectrum at ~2100 cm⁻¹, and the isotopic doublet of the molecular ion in the mass spectrum. This rigorous analytical approach ensures the reliability of the compound for its intended applications in further research and development.

References

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Yadav, D., Singh, N., Kim, T. W., Kim, J. Y., Park, N.-J., & Baeg, J.-O. (2019). Supplementary Information: Highly regioselective and sustainable solar click reaction: A new Post-synthetic modified triazole organic polymer as recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). Benzene, (azidomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

- This reference is not cited in the text.

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass spectral interpretation. Retrieved from [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromobenzyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzene, (azidomethyl)- [webbook.nist.gov]

- 7. asdlib.org [asdlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]

The Azidomethyl Group in Ortho-Brominated Systems: A Technical Guide to Intramolecular Reactivity and Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interplay between the azidomethyl group and an ortho-bromo substituent on an aromatic ring gives rise to a unique and synthetically valuable reactivity profile. This in-depth technical guide explores the synthesis and, most critically, the intramolecular reactions of ortho-bromobenzyl azide and its derivatives. We will delve into the mechanistic underpinnings of transition-metal-catalyzed cyclizations that lead to the formation of important nitrogen-containing heterocycles, such as indazoles and isoquinolines. This guide will provide field-proven insights, detailed experimental protocols, and a comprehensive analysis of the factors governing these transformations, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction: The Latent Reactivity of the Azidomethyl Group

The azide functional group is a cornerstone in modern organic synthesis, prized for its versatility. It can serve as a precursor to amines, participate in [3+2] cycloadditions (click chemistry), and, upon extrusion of dinitrogen, generate highly reactive nitrene intermediates.[1] When appended to a benzyl group, forming a benzyl azide, its reactivity can be further modulated by substituents on the aromatic ring. The presence of an ortho-halogen, particularly bromine, introduces a fascinating dynamic, creating a system primed for intramolecular reactions.

The ortho-bromo substituent exerts its influence through a combination of steric and electronic effects. It can also act as a reactive handle for transition-metal-catalyzed cross-coupling reactions. This guide will focus on the intramolecular transformations of the azidomethyl group in these ortho-brominated systems, which provide elegant and efficient pathways to synthesize fused heterocyclic scaffolds. These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.[2][3]

Synthesis of the Precursor: Ortho-Bromobenzyl Azide

The successful investigation of the reactivity of the azidomethyl group in ortho-brominated systems begins with the efficient synthesis of the key precursor, ortho-bromobenzyl azide. This is typically achieved through a nucleophilic substitution reaction on ortho-bromobenzyl bromide with an azide source, most commonly sodium azide.

The reaction is a classic SN2 displacement where the azide anion (N3-) displaces the bromide ion. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to solubilize the sodium azide and promote the SN2 pathway.

Sources

Stability and storage conditions for 2-bromobenzyl azide

An In-Depth Technical Guide to the Stability and Storage of 2-Bromobenzyl Azide

Introduction

2-Bromobenzyl azide is a versatile chemical reagent employed by researchers and drug development professionals, primarily in the field of bioconjugation and synthetic chemistry. Its utility is largely derived from the azide functional group, which is a key participant in highly reliable and specific reactions such as the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Despite its synthetic advantages, the azide moiety classifies 2-bromobenzyl azide as an energetic compound. Organic azides are known for their potential instability and can be sensitive to external stimuli.[2][3]

This guide provides a comprehensive overview of the factors governing the stability of 2-bromobenzyl azide, outlines field-proven protocols for its safe storage and handling, and offers methodologies for assessing its integrity over time. Adherence to these principles is paramount for ensuring laboratory safety, preserving reagent integrity, and achieving reproducible experimental outcomes.

Section 1: Intrinsic Stability and Physicochemical Profile

The stability of an organic azide is fundamentally linked to its molecular structure. An initial assessment can be made by examining key structural characteristics. For 2-bromobenzyl azide (C₇H₆BrN₃), two empirical rules provide valuable insight:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to quantify the dilution of the energetic azide group (N₃) by the rest of the molecule. For 2-bromobenzyl azide, the C/N ratio is 7 carbons to 3 nitrogens (7/3 ≈ 2.33). Organic azides with a C/N ratio between 1 and 3 should be handled with care, as they are considered potentially hazardous. It is recommended that such compounds are used or quenched shortly after preparation and stored under controlled conditions.[2]

-

Rule of Six: This guideline suggests that a molecule should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group to be considered relatively safe.[2] 2-Bromobenzyl azide, with seven carbons and one azide group, meets this criterion, which suggests it is not as acutely sensitive as smaller, low-molecular-weight azides.

While these rules suggest a manageable risk profile, they do not negate the inherent reactivity of the azide group. The presence of the benzyl group and the bromine atom also influences the molecule's electronic properties and reactivity, but the primary stability concerns stem from the azide functionality itself.

Section 2: Factors Influencing Decomposition

The decomposition of 2-bromobenzyl azide can be initiated by several external factors, leading to the loss of dinitrogen (N₂) gas and the formation of a highly reactive nitrene intermediate.[1][4] This process compromises the reagent's integrity and can, under certain conditions, occur with hazardous rapidity.

Thermal Decomposition

Organic azides are susceptible to thermal decomposition.[4] The introduction of heat provides the activation energy needed to cleave the N-N₂ bond. This sensitivity makes purification techniques involving high temperatures, such as distillation or sublimation, exceedingly dangerous and they should never be used.[3] Decomposition can become rapid and violent at elevated temperatures.

Photolytic Decomposition

Exposure to light, particularly in the UV spectrum but also including ambient laboratory light, can induce photolytic decomposition.[2][5][6] This process also generates a nitrene intermediate, leading to the formation of various byproducts and a reduction in the purity of the azide.[5][7] Long-term exposure can significantly degrade the material, rendering it unsuitable for quantitative or sensitive applications.

Mechanical Shock and Friction

While higher molecular weight azides are generally less sensitive than small molecules or heavy metal azides, all organic azides should be considered sensitive to mechanical shock and friction.[2] Grinding the material, scraping it with a metal spatula, or subjecting it to other forms of mechanical stress should be avoided.

Chemical Incompatibility

The stability of 2-bromobenzyl azide is critically dependent on its chemical environment. Contact with incompatible substances can lead to violent reactions or the formation of highly explosive compounds.

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), a compound that is both highly toxic and explosive.[2][8] All contact with acidic conditions, including acidic waste streams, must be strictly avoided.

-

Metals: Contact with many metals, particularly heavy metals like lead, copper, silver, and mercury, can form shock-sensitive and explosive metal azides.[2][9] This is a critical consideration for handling, storage, and plumbing. Never use metal spatulas or syringes with exposed metal plungers to manipulate the compound.[2][3]

-

Halogenated Solvents: Solvents such as dichloromethane (DCM) and chloroform should never be used as reaction media with azides. These can react to form di- and tri-azidomethane, which are extremely unstable and explosive.[2][3] Note that some commercial suppliers may provide azides as a solution in DCM; these should be handled with extreme caution and used promptly.

-

Strong Oxidizing and Reducing Agents: These can react violently with the azide functional group. For instance, while phosphines are used in a controlled manner for the Staudinger reaction, uncontrolled mixing with strong reducing agents can be hazardous.[1]

Section 3: Recommended Storage and Handling Protocols

Proper storage and handling are the most effective controls for mitigating the risks associated with 2-bromobenzyl azide.

Storage Conditions

The following conditions are recommended for the long-term storage of 2-bromobenzyl azide to maintain its chemical integrity and ensure safety.

| Parameter | Recommendation | Rationale & Citations |

| Temperature | -18 °C to 4 °C | To minimize thermal decomposition. The C/N ratio suggests cold storage is necessary.[2][10][11] |

| Light | Store in darkness (e.g., amber vial in a sealed secondary container) | To prevent photolytic decomposition.[2][3][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential reactions with atmospheric components and moisture. |

| Container | Tightly sealed glass vial with a PTFE-lined cap or a plastic container | To avoid contact with incompatible metals and prevent leakage.[2] |

| Form | As a dilute solution (≤1 M) in a non-halogenated solvent (e.g., THF, Toluene) | Storing in solution can enhance stability compared to the neat oil.[2] Avoid chlorinated solvents.[3] |

| Segregation | Store separately from acids, metals, and oxidizing/reducing agents | To prevent accidental contact and hazardous reactions.[2][10][13] |

Step-by-Step Handling Protocol

This protocol must be performed in a certified chemical fume hood.

-

Preparation:

-

Review the Safety Data Sheet (SDS) for 2-bromobenzyl azide and all other reagents.

-

Ensure a chemical fume hood is operational and the sash is at the appropriate height.

-

Position a blast shield between the user and the apparatus.[9]

-

Don appropriate Personal Protective Equipment (PPE): safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.[9]

-

-

Aliquoting and Transfer:

-

Work with the smallest quantity of material necessary for the experiment.

-

Use tools made of non-reactive materials, such as a plastic spatula or a glass pipette with a rubber bulb. NEVER use a metal spatula. [2][3]

-

If transferring the neat oil, do so carefully to avoid splashing. If using a solution, transfer via a glass or plastic pipette.

-

-

Reaction Setup:

-

Ensure the reaction vessel and all components (e.g., stir bars) are free from incompatible metal contaminants.

-

If the reaction requires heating, do so with a well-controlled heating mantle or oil bath and monitor the temperature closely. Avoid aggressive heating.

-

-

Waste Management:

-

All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[9]

-

Never mix azide waste with acidic waste.[2]

-

Residual azide in reaction vessels should be quenched before cleaning. A common method involves reduction to the corresponding amine with a reagent like triphenylphosphine or by catalytic hydrogenation, though procedures should be carefully evaluated for the specific scale and context.[1]

-

Under no circumstances should azide solutions be poured down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[8][9]

-

Section 4: Assessing and Monitoring Stability

Regularly assessing the purity of 2-bromobenzyl azide is crucial, especially for material that has been stored for an extended period.

Visual Inspection

While not a definitive measure, visual inspection can provide initial clues. Signs of potential decomposition include:

-

Color Change: A noticeable darkening of the solution.

-

Gas Evolution: Bubbles forming in the neat oil or solution.

-

Pressure Buildup: A hissing sound upon opening the vial, indicating N₂ gas formation. If this is observed, handle the vial with extreme caution behind a blast shield.

Analytical Verification

For a quantitative assessment of purity, spectroscopic methods are essential.

-

¹H NMR Spectroscopy: This is one of the most reliable methods. The benzylic protons (CH₂) of 2-bromobenzyl azide appear as a characteristic singlet. The disappearance of this signal or the appearance of new, unidentified peaks is a clear indicator of decomposition.

-

FT-IR Spectroscopy: The azide group has a strong and sharp characteristic stretching vibration peak around 2100 cm⁻¹.[14] A significant decrease in the intensity of this peak over time suggests decomposition of the azide functionality.

Experimental Workflow for Stability Assessment

The following workflow can be used to systematically evaluate the stability of a new or stored batch of 2-bromobenzyl azide.

Caption: Workflow for assessing the stability of 2-bromobenzyl azide under various storage conditions.

Conclusion

2-Bromobenzyl azide is an enabling reagent for modern synthetic chemistry, but its energetic nature demands respect and meticulous handling. Its stability is compromised by heat, light, mechanical stress, and a range of common laboratory chemicals. By understanding these sensitivities and adhering to the stringent storage and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound, ensuring both the integrity of their experiments and the safety of their laboratory environment.

References

- BenchChem. (2025).

- University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety.

- Wikipedia. Organic azide. Wikipedia, the free encyclopedia.

- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.

- University College Dublin. (2018).

- University of Utah. Safety Moment - Organic Azides. Utah Chemistry.

- Al-Hafeed, M. A. A., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules.

- Fisher Scientific.

- Thermo Fisher Scientific. (2025).

- Kyba, E. P., & Abramovitch, R. A. (1980). Photolysis of alkyl azides. Evidence for a nonnitrene mechanism. Journal of the American Chemical Society.

- Al-Rawi, M., et al. (2015). Unexpected photolytic decomposition of alkyl azides under mild conditions.

- Xie, S., et al. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science.

- Sigma-Aldrich. (2025).

- Lehman, P. A., & Berry, R. S. (1973). Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society.

- Sanchirico, R., & Di Sarli, V. (2023).

- Fisher Scientific. (2024).

- ChemScene. (2025).

- Sigma-Aldrich. (2024).

- Sanchirico, R., & Di Sarli, V. (2024). Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques. Chemical Engineering Transactions.

- Mondal, S., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores.

- Sigma-Aldrich. (2024).

- Liu, N., et al. (2021). Materials-Genome Approach to Energetic Materials.

- Schabbach, M., et al. (2020).

- Leffler, J. E., & Gibson Jr., H. H. (1963). The radical-induced decomposition of azides. Journal of the American Chemical Society.

- Cady, H. H. (1993).

- Bräse, S., et al. (2009). Benzyl Azide.

- BenchChem. (2025). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. BenchChem.

- Smith, B. D., et al. (2007). Formation of benzyl azide from benzyl bromide. ChemSpider Synthetic Pages.

- AK Scientific, Inc.

- Organic Syntheses Procedure. Preparation of 2-Azido-2-deoxy-D-glucopyranose.

- Fisher Scientific. (2024).

- Organic Chemistry Portal. Synthesis of benzyl azides.

- ChemicalBook. 2-Bromobenzyl bromide synthesis.

- Al-Amiery, A. A., et al. (2019). Theoretical study of 1, 3-Dipolar Cycloaddition Reaction of Benzyl Azide.

- BenchChem. (2025). Technical Support Center: Benzyl Azide Instability Under Acidic or Basic Conditions. BenchChem.

- Yadav, D., et al. (2019). Supplementary Information - Highly regioselective and sustainable solar click reaction. The Royal Society of Chemistry.

- Sigma-Aldrich. 1-(Azidomethyl)-4-bromobenzene solution.

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Versatile Synthon: A Technical Guide to the Applications of ortho-Haloaryl Azides in Modern Synthesis

Abstract

ortho-Haloaryl azides have emerged as powerful and versatile building blocks in organic synthesis, offering a gateway to a diverse array of complex nitrogen-containing heterocycles. Their unique electronic and steric properties, arising from the juxtaposition of the azido and halogen functionalities, enable a rich and tunable reactivity profile. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of ortho-haloaryl azides, with a particular focus on their utility in the construction of molecular architectures relevant to pharmaceutical and materials science. We will delve into the mechanistic underpinnings of their thermal, photochemical, and transition-metal-catalyzed transformations, offering insights into the rational design of synthetic routes for drug development professionals and researchers in the chemical sciences.

Introduction: The Strategic Advantage of ortho-Haloaryl Azides

Aryl azides are high-energy molecules that have long captured the interest of chemists due to their diverse reactivity.[1] The introduction of a halogen atom at the ortho position to the azide group creates a unique chemical entity with distinct advantages. The ortho-halo substituent serves a dual role: it can act as a leaving group in cyclization reactions or as a handle for further functionalization through cross-coupling reactions.[2] This combination of a reactive azide and a modifiable halogen on the same aromatic scaffold makes ortho-haloaryl azides highly valuable synthons for the rapid assembly of complex molecular frameworks. This guide will illuminate the synthetic potential of these remarkable molecules, moving from their fundamental preparation to their application in cutting-edge synthetic methodologies.

Synthesis of ortho-Haloaryl Azides: Accessing the Key Building Blocks

The efficient synthesis of ortho-haloaryl azides is paramount to their widespread application. Several reliable methods have been developed, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr)

One of the most common and direct methods for the synthesis of ortho-haloaryl azides is the nucleophilic aromatic substitution (SNAr) reaction on activated aryl halides.[3] In this approach, an ortho-dihaloarene or an ortho-halonitroarene is treated with an azide source, typically sodium azide (NaN3). The reaction is facilitated by the presence of an electron-withdrawing group (e.g., -NO2) that activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 2-Azido-1-chloro-3-nitrobenzene via SNAr [3]

-

To a solution of 2,6-dichloronitrobenzene (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF) is added sodium azide (1.1 equiv.). The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the azide anion more nucleophilic.

-

The reaction mixture is heated to a temperature between 50-70 °C and stirred for several hours. The elevated temperature provides the necessary activation energy for the substitution to occur. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water. This step precipitates the organic product and dissolves the inorganic salts.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This standard workup procedure isolates and purifies the desired ortho-haloaryl azide.

Diazotization of ortho-Haloanilines

An alternative and widely used method involves the diazotization of readily available ortho-haloanilines, followed by treatment with sodium azide.[4] This two-step, one-pot procedure is often high-yielding and tolerates a broad range of functional groups. A significant advancement in this area is the use of arenediazonium tosylates, which are more stable and safer to handle than traditional diazonium salts.[4]

Experimental Protocol: One-Pot Synthesis of an Aryl Azide from an Aromatic Amine [4]

-

The aromatic amine (1.0 equiv.) is dissolved in a mixture of water and p-toluenesulfonic acid (p-TsOH). The acid serves to protonate the amine and form the corresponding ammonium salt, which is soluble in the aqueous medium.

-

The solution is cooled to 0 °C in an ice bath, and a solution of sodium nitrite (1.05 equiv.) in water is added dropwise. This initiates the diazotization process, converting the primary amine into a diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

-

After stirring for a short period, a solution of sodium azide (1.1 equiv.) in water is added. The azide anion displaces the dinitrogen gas from the diazonium salt to form the aryl azide.

-

The product, which often precipitates from the reaction mixture, is collected by filtration, washed with water, and dried. This method is experimentally simple and often provides clean products without the need for extensive purification.[4]

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| SNAr | ortho-Dihaloarenes, ortho-Halonitroarenes | Sodium Azide, Polar Aprotic Solvent | Direct, often high-yielding for activated substrates. | Requires an activated aromatic ring. |

| Diazotization | ortho-Haloanilines | Sodium Nitrite, Acid, Sodium Azide | Broad substrate scope, mild conditions, often a one-pot procedure. | Diazonium salts can be unstable. |

Table 1. Comparison of common synthetic routes to ortho-haloaryl azides.

The Rich Reactivity of ortho-Haloaryl Azides

The synthetic utility of ortho-haloaryl azides stems from their ability to undergo a variety of transformations, primarily driven by the azide functionality. These reactions can be initiated by heat, light, or transition metal catalysts, leading to the formation of highly reactive intermediates that can be trapped intramolecularly or intermolecularly.

Thermal and Photochemical Reactivity: The Realm of Nitrenes

Upon thermal or photochemical activation, aryl azides extrude dinitrogen (N2) to generate highly reactive singlet arylnitrene intermediates.[1][5] These electron-deficient species can undergo a variety of subsequent reactions, including intramolecular C-H insertion, cyclization, and rearrangement.[6][7]

The presence of an ortho-halo substituent significantly influences the fate of the generated nitrene. Intramolecular cyclization reactions are particularly favored, leading to the formation of important heterocyclic scaffolds.

Figure 1. General scheme for nitrene formation from an ortho-haloaryl azide and subsequent intramolecular cyclization.

For instance, the photolysis of ortho-azido-biphenyl derivatives is a classic method for the synthesis of carbazoles.[7] The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene or directly cyclize.

Transition-Metal-Catalyzed Transformations: Taming the Reactive Intermediate

While thermal and photochemical methods are powerful, they can sometimes suffer from a lack of selectivity due to the high reactivity of the free nitrene.[5] Transition metal catalysis offers a solution by modulating the reactivity of the azide group, often proceeding through a metal-nitrenoid intermediate.[5][8] This approach allows for greater control over the reaction outcome and can enable transformations that are not accessible through purely thermal or photochemical means.

A variety of transition metals, including rhodium, ruthenium, copper, and palladium, have been successfully employed to catalyze reactions of aryl azides.[9] These catalysts can promote intramolecular C-H amination to form indoles and other N-heterocycles with high efficiency and selectivity.[5]

Figure 2. Simplified catalytic cycle for transition-metal-catalyzed intramolecular C-H amination of an ortho-haloaryl azide.

The ortho-halogen in these reactions can play a directing role or remain as a functional handle for subsequent diversification, for example, through palladium-catalyzed cross-coupling reactions to build further molecular complexity.[2]

Applications in the Synthesis of Heterocyclic Scaffolds

The true power of ortho-haloaryl azides lies in their application to the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Carbazoles

Carbazoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. The intramolecular cyclization of ortho-azidobiphenyls, often generated in situ, is a powerful strategy for their synthesis. The halogen on the second aromatic ring can be used as a point of attachment for building the biphenyl precursor via Suzuki or other cross-coupling reactions.

Synthesis of Phenothiazines and Related Heterocycles

The reaction of ortho-haloaryl azides with thiols can lead to the formation of phenothiazines and other sulfur-containing heterocycles. This transformation often proceeds through a cascade of reactions involving nucleophilic attack of the thiol, intramolecular cyclization, and elimination of the halogen.

Intramolecular [3+2] Cycloadditions

When the ortho substituent contains a suitable dipolarophile, such as an alkyne or an alkene, intramolecular [3+2] cycloaddition reactions can occur. This provides a convergent and atom-economical route to fused triazole and other heterocyclic systems.[10] The Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne is a cornerstone of "click chemistry" and its intramolecular variant offers a powerful tool for constructing complex polycyclic architectures.[11]

Workflow: Synthesis of a Fused Triazole via Intramolecular Cycloaddition

Figure 3. A representative workflow for the synthesis of a fused triazole system starting from an ortho-haloaniline.

Future Outlook and Conclusion

The chemistry of ortho-haloaryl azides is a vibrant and rapidly evolving field. The development of novel catalytic systems that can control the reactivity of these synthons with even greater precision will undoubtedly open up new avenues for the synthesis of complex molecules.[5][8] Furthermore, the application of these building blocks in areas such as materials science, for the synthesis of organic semiconductors and polymers, is an exciting area of future research.

References

-

Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. NIH. 5

-

A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis.

-

Fluoro Aryl Azides: Synthesis, Reactions and Applications. ResearchGate.

-

Transition Metal Catalyzed Azidation Reactions. MDPI.

-

Azides in the Synthesis of Various Heterocycles. MDPI.

-

Rapid Synthesis of Aryl Azides from Aryl Halides under Mild Conditions. ResearchGate.

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. OUCI.

-

Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. Figshare.

-

Aryl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.

-

23.5: Azide Synthesis. YouTube.

-

Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. Organic & Biomolecular Chemistry (RSC Publishing).

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI.

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central.

-

Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Thermo Fisher Scientific.

-

Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. NIH.

-

Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... ResearchGate.

-

Azides in the Synthesis of Various Heterocycles. PubMed.

-

Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. PubMed.

-

A Lewis acid initiated intramolecular cyclization of benzylidene acetal with an azide functional group: novel synthesis of oxazolines and oxazines. Chemical Communications (RSC Publishing).

-

Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions. YouTube.

-

Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Diva-Portal.org.

-

(PDF) Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate.

-

Squaryl molecular metaphors – application to rational drug design and imaging agents. Squaryl molecular metaphors – application to rational drug design and imaging agents.

-

Azides in the Synthesis of Various Heterocycles. ResearchGate.

-

Thermal and photochemical annulation of vinyl azides to 2-aminoimidazoles. PubMed.

-

Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. PubMed.

-

Fluoro Aryl Azides: Synthesis, Reactions and Applications. Semantic Scholar.

-

Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. PubMed Central.

-

(PDF) A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols. ResearchGate.

-

Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal.

-

Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry (RSC Publishing).

-

Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 5. Recent advances in transition metal-catalyzed N -atom transfer reactions of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in transition metal-catalyzed N-atom transfer reactions of azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Azidomethyl)-2-bromobenzene: A Versatile Bifunctional Intermediate in Modern Synthesis

Abstract

This technical guide provides an in-depth examination of 1-(azidomethyl)-2-bromobenzene, a pivotal chemical intermediate in contemporary organic synthesis. The molecule's unique architecture, featuring two distinct and orthogonally reactive functional groups—a benzylic azide and an aryl bromide—renders it an exceptionally valuable building block. This document will explore its physicochemical properties, outline a robust synthetic protocol, and delve into the causality behind its diverse reactivity. We will highlight its critical applications in drug discovery and materials science, particularly its utility in constructing complex molecular scaffolds via click chemistry and transition metal-catalyzed cross-coupling reactions. Crucially, this guide provides comprehensive, field-proven safety protocols for the handling, storage, and disposal of this energetic compound, ensuring its effective and safe application in the research environment.

Introduction: The Strategic Value of Orthogonal Functionality

In the landscape of drug discovery and advanced materials development, the efficient construction of complex molecular architectures is paramount. Success often hinges on the availability of "smart" building blocks—reagents that offer multiple points for chemical modification in a controlled and predictable manner. This compound emerges as a premier example of such a reagent.

Its strategic importance lies in the concept of orthogonal reactivity . The molecule possesses two key functional groups:

-

An Azidomethyl Group (-CH₂N₃): A high-energy moiety that serves as a versatile handle for a range of powerful transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1] This group is also a precursor to primary amines via Staudinger reduction.[1]

-

An Aryl Bromide (-Br): A stable and reliable functional group for forming new carbon-carbon and carbon-heteroatom bonds through a vast portfolio of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

The ability to selectively address one functional group while leaving the other untouched allows for sequential, multi-step syntheses without the need for complex protecting group strategies. This guide will serve as a comprehensive resource for researchers looking to leverage the unique synthetic potential of this intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties for a related compound, 1-azido-2-bromobenzene, are summarized below. Note that the target molecule is a benzyl azide, which has different properties. Due to a lack of specific data for this compound, data for a close structural analog is provided for context.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 31553-17-0 | [2] |

| Molecular Formula | C₇H₆BrN₃ | - |

| Molecular Weight | 212.05 g/mol | - |

| Appearance | Typically a colorless to pale yellow oil or solid | General Knowledge |

| Storage Temperature | −20°C, away from light and heat | [3][4] |

Synthesis of this compound

The most direct and common route to this compound is through the nucleophilic substitution of a corresponding benzylic halide with an azide salt. The high reactivity of the benzylic position makes this transformation efficient and high-yielding.[5]

Reaction Mechanism and Rationale

The synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The starting material, 2-bromobenzyl bromide, features two bromine atoms of differing reactivity.[6] The benzylic bromide is significantly more electrophilic and susceptible to nucleophilic attack than the aryl bromide due to the stabilization of the transition state by the adjacent phenyl ring.[6]

Sodium azide (NaN₃) serves as the nucleophile. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is the ideal choice.[5] These solvents effectively solvate the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate. The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting decomposition of the azide product.[5]

Synthesis Workflow Diagram

Sources

A Comprehensive Technical Guide to 1-(Azidomethyl)-2-bromobenzene: Synthesis and Physicochemical Characteristics

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)-2-bromobenzene, a halogenated benzyl azide, represents a versatile yet underexplored synthetic building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive azidomethyl group, a sterically influential ortho-bromo substituent, and an aromatic scaffold—offers a confluence of chemical handles for diverse molecular elaborations. The azido moiety serves as a linchpin for "click chemistry" via Huisgen 1,3-dipolar cycloadditions, enabling the facile construction of complex triazole-containing frameworks.[1] Concurrently, the bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

This technical guide provides an in-depth examination of the physical properties of this compound, alongside a detailed, field-proven protocol for its synthesis. The content herein is curated to empower researchers with the foundational knowledge and practical insights required for the effective utilization of this reagent in their synthetic endeavors.

Physicochemical Properties of this compound and Related Isomers

Based on the available data for its precursor, 2-bromobenzyl bromide, which exists as a low-melting solid, and the fact that its para-isomer, 1-(azidomethyl)-4-bromobenzene, is supplied as a solution, it is reasonable to infer that this compound is likely a liquid or a low-melting solid at ambient temperature.[2] The introduction of the azide group in place of a bromine atom at the benzylic position is not expected to dramatically increase the melting point.

For comparative purposes, the table below summarizes the known physical properties of the key precursor and a related isomer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 29-32 | 129 (at 19 mmHg) |

| 1-(Azidomethyl)-4-bromobenzene | C₇H₆BrN₃ | 212.05 | Not Reported | Not Reported |

Table 1: Physical Properties of 2-Bromobenzyl bromide and 1-(Azidomethyl)-4-bromobenzene.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most reliably achieved through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism, utilizing 2-bromobenzyl bromide as the starting material and sodium azide as the nucleophile.[3] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical for this transformation as it effectively solvates the sodium cation while leaving the azide anion highly reactive.[4]

Reaction Mechanism and Causality

The reaction proceeds via a concerted, single-step S(_N)2 pathway. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide from the backside, relative to the leaving bromide ion. This backside attack leads to an inversion of stereochemistry at the benzylic carbon, although in this achiral molecule, it is of no consequence. The bromide ion is a good leaving group, facilitating the displacement. A polar aprotic solvent like DMSO is ideal as it does not participate in hydrogen bonding and therefore does not overly stabilize the azide anion, preserving its nucleophilicity.[3]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Laboratory Protocol

Materials and Reagents:

-

2-Bromobenzyl bromide (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)[4]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents). To this, add anhydrous dimethyl sulfoxide (DMSO) to create a stirrable slurry.

-

Addition of Reactant: While stirring vigorously, add 2-bromobenzyl bromide (1.0 equivalent) to the sodium azide suspension in DMSO.

-

Reaction: Allow the reaction mixture to stir at ambient temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully and slowly add deionized water to the reaction mixture to quench any unreacted sodium azide. Note that this may be an exothermic process. Transfer the resulting mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

-